molecular formula C15H14O3 B045139 2-Benzyloxyphenylacetic acid CAS No. 22047-88-7

2-Benzyloxyphenylacetic acid

Cat. No. B045139
CAS RN: 22047-88-7
M. Wt: 242.27 g/mol
InChI Key: VFYKRBZHJFJOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-benzyloxyphenylacetic acid and its derivatives involves complex chemical reactions, including copper-catalyzed oxidative decarboxylative arylation processes. For instance, a Cu(II)-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole from phenylacetic acids and α-hydroxyphenylacetic acids has been developed, showcasing the compound's versatility in synthesis procedures. This reaction proceeds through decarboxylation, C-H bond oxidation, ring-opening, and condensation steps, using dioxygen as the sole terminal oxidant, with yields as high as 95% (Q. Song, Qiang Feng, Mingxin Zhou, 2013).

Molecular Structure Analysis

The molecular structure of 2-benzyloxyphenylacetic acid derivatives, such as benzyl 2-[N-benzyl-N-(p-toluenesulfonyl)amino]-2-phenylacetate, has been determined, showing similarities in geometry where the N atoms and the carboxylic C atoms are sp² hybridized. The detailed molecular geometry facilitates understanding the compound's chemical behavior and reactivity (M. Urtiaga, M. Arriortua, D. Badía, E. Domínguez, A. G. Cameno, X. Solans, 1994).

Chemical Reactions and Properties

2-Benzyloxyphenylacetic acid undergoes various chemical reactions, including visible light-mediated oxidative decarboxylation to generate benzyl radicals, which can then add to electron-deficient alkenes. This showcases the compound's ability to participate in radical-based chemical transformations (Y. Miyake, K. Nakajima, Y. Nishibayashi, 2013).

Physical Properties Analysis

The physical properties of 2-benzyloxyphenylacetic acid and its derivatives are crucial for their application in various fields. However, specific research focusing on the detailed physical properties of this compound was not found in the selected studies, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of 2-benzyloxyphenylacetic acid derivatives have been explored in the context of their reactivity and potential as intermediates in organic synthesis. For example, the carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes, produces phenylacetic acid, demonstrating the compound's reactivity and utility in synthesizing related compounds (Yong‐Shou Lin, A. Yamamoto, 1998).

Scientific Research Applications

2-Benzyloxyphenylacetic acid is a phenolic compound . It has been shown to be an inhibitor of the enzyme borohydride reductase . The model studies on 2-benzyloxyphenylacetic acid were conducted in acidic and alkaline environments .

  • Scientific Field : The study of 2-Benzyloxyphenylacetic acid falls under the field of organic chemistry and biochemistry, particularly in the study of enzyme inhibitors .

2-Benzyloxyphenylacetic acid is a phenolic compound . It has been shown to be an inhibitor of the enzyme borohydride reductase . The model studies on 2-benzyloxyphenylacetic acid were conducted in acidic and alkaline environments .

  • Scientific Field : The study of 2-Benzyloxyphenylacetic acid falls under the field of organic chemistry and biochemistry, particularly in the study of enzyme inhibitors .

2-Benzyloxyphenylacetic acid is a phenolic compound . It has been shown to be an inhibitor of the enzyme borohydride reductase . The model studies on 2-benzyloxyphenylacetic acid were conducted in acidic and alkaline environments .

  • Scientific Field : The study of 2-Benzyloxyphenylacetic acid falls under the field of organic chemistry and biochemistry, particularly in the study of enzyme inhibitors .

properties

IUPAC Name

2-(2-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYKRBZHJFJOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334191
Record name 2-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxyphenylacetic acid

CAS RN

22047-88-7
Record name 2-(Benzyloxy)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22047-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Benzyloxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of benzyl (2-benzyloxyphenyl)acetate (100 g) in ethanol (500 ml) was added a solution of sodium hydroxide (36 g) in water (300 ml). After being stirred for 16 hours, the mixture was concentrated under reduced pressure. Water was added to the residue and the mixture was washed with diethyl ether. The aqueous layer was acidified by concentrated-hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with brine, dried and evaporated in vacuo. The residual oil was crystallized from diisopropyl ether to afford (2-benzyloxyphenyl)acetic acid (28 g).
Name
benzyl (2-benzyloxyphenyl)acetate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyloxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Benzyloxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Benzyloxyphenylacetic acid
Reactant of Route 5
2-Benzyloxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Benzyloxyphenylacetic acid

Citations

For This Compound
17
Citations
B Capon, ST McDowell, WV Raftery - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… from 2-benzyloxyphenylacetic acid and the phenol in inethylene chloride in the presence of dicyclohexylcarbodiiniide. They were hydrogenolysed in ethyl acetate solution containing a …
Number of citations: 14 pubs.rsc.org
GA Sulikowski, KL Cha, MM Sulikowski - Tetrahedron: Asymmetry, 1998 - Elsevier
… (II) catalysts derived from (S)-2-benzyloxyphenylacetic acid (76) and N-phthaloyl protected … On the other hand, catalyst 76 derived from (S)-2-benzyloxyphenylacetic acid provided 82 …
Number of citations: 106 www.sciencedirect.com
KC Lee, JY Sa, MH Wang, SS Han - Korean Journal of Medicinal …, 2012 - koreascience.kr
This study was investigated to compare the volatile aroma compounds of Synurus deltoides and Aster scaber. The volatile aroma compounds from Synurus deltoides and Aster scaber …
Number of citations: 29 koreascience.kr
T Kametani, I Noguchi - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… The extract was washed with water, dried (Na,SO,), and evaporated to give an oil which was crystallised from chloroform-hexan e to give the 2-benzyloxyphenylacetic acid (Ve) (25-0 g.) …
Number of citations: 8 pubs.rsc.org
M Kuchař, E Kraus, M Jelínková, V Rejholec… - … of Chromatography A, 1985 - Elsevier
… The lipophilicity of three derivatives of 2-benzyloxyphenylacetic acid (VII) was also evaluated by HPLC (see Table III). Similarly to the benzyloxy arylaliphatic acids, there was a …
Number of citations: 6 www.sciencedirect.com
F Claudi, A Di Stefano, F Napolitani… - Journal of medicinal …, 2000 - ACS Publications
… Condensation of amine 11 with 2-benzyloxyphenylacetic acid gave the amide 12. The Bischler Napieralski cyclization of amide 12 with phosphoryl chloride gave unstable 3,4-…
Number of citations: 22 pubs.acs.org
JEM Booker, A Boto, GH Churchill, CP Green… - Organic & …, 2006 - pubs.rsc.org
… The amide 18 was prepared from 2-benzyloxyphenylacetic acid 15 following deprotonation and alkylation with acetaldehyde to 16a, esterification and dehydration to 17 and, finally, …
Number of citations: 46 pubs.rsc.org
EJ Tinley - 1977 - search.proquest.com
Following the publication of a report on the anodic oxidation of 6-hydroxy-7-methoxy-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acids a range of such compounds with differing alkyl …
Number of citations: 3 search.proquest.com
EC Vouvoudi, AT Rousi, DS Achilias - Sustainable Chemistry and …, 2023 - Elsevier
The valorization of the plastic part from waste electric and electronic equipment (WEEE) is of significant importance for the upcycling of this waste stream with pyrolysis proposed as an …
Number of citations: 1 www.sciencedirect.com
C Sherer, S Prabhu, D Adams, J Hayes, F Rowther… - …, 2018 - pubs.rsc.org
Glioblastoma is a devastating disease of the brain and is the most common malignant primary brain tumour in adults. The prognosis for patients is very poor with median time of survival …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.